molecular formula C8H13N3O2 B6605714 tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate CAS No. 2287273-52-1

tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate

Cat. No. B6605714
CAS RN: 2287273-52-1
M. Wt: 183.21 g/mol
InChI Key: YBNZTFCZKNIWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate” is a research chemical . It has a molecular weight of 183.2 g/mol . The compound is used for pharmaceutical testing .

Storage It is recommended to store this compound in an inert atmosphere, under -20°C .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported. This molecule exhibits mirror symmetry and a chair conformation in the hexahydropyrimidine ring, with benzyl substituents bonded equatorially to the ring N atoms. The 3-pyrrolin-2-one is attached as a spiro-skeleton (Dong et al., 1999).

Synthesis of Spirocyclic Amide Derivatives

A novel route for synthesizing new spirocyclic amide derivatives, involving the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate followed by amine coupling and deprotection of Boc, has been developed (Srinivasan et al., 2012).

Total Synthesis of Hexuronic Acids

The synthesis of six stereoisomeric hexuronic acids (tert-butyl esters of methyl pyranosides) from cis,trans-tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate involves multiple steps including epoxidation, Cope degradation, and hydroxylation (Mieczkowski & Zamojski, 1977).

Development of Photo Flow Chemistry

Continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate was investigated for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and material sciences (Yamashita et al., 2019).

properties

IUPAC Name

tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2,3)13-6(12)11-4-8(5-11)9-10-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZTFCZKNIWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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